

Technical Guide: Physicochemical Properties and Synthetic Strategies of 2-(Pyridin-3-yl)aniline

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Compound of Interest

Compound Name: 2-(Pyridin-3-YL)aniline

Cat. No.: B062614

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)aniline is a bifunctional aromatic compound featuring a pyridine ring linked to an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of both a hydrogen bond-accepting pyridine ring and a versatile aniline group makes it a valuable scaffold for the synthesis of complex heterocyclic structures. In drug discovery, the pyridinylaniline core is recognized as a "privileged scaffold," frequently incorporated into kinase inhibitors and other pharmacologically active agents due to its ability to interact with the ATP-binding sites of various enzymes.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic protocols, and biological relevance of **2-(pyridin-3-yl)aniline**.

Core Physical and Chemical Properties

While extensive experimental data for **2-(pyridin-3-yl)aniline** is not readily available in peer-reviewed literature, the following tables summarize its known and predicted properties.

Table 1: Physical Properties of **2-(Pyridin-3-yl)aniline**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂	PubChem[2]
Molecular Weight	170.21 g/mol	PubChem[2]
CAS Number	177202-83-4	Lead Sciences[3]
Appearance	White powder	henan newblue chemical co.,ltd[4]
Boiling Point	329.8 °C at 760 mmHg (Predicted)	henan newblue chemical co.,ltd[4]
Density	1.133 g/cm ³ (Predicted)	Hoffman Fine Chemicals[5]
Refractive Index	1.625 (Predicted)	Hoffman Fine Chemicals[5]
Storage	Keep in dark place, Inert atmosphere, Room temperature	Lead Sciences[3]

Table 2: Computed Chemical Properties of **2-(Pyridin-3-yl)aniline**

Property	Value	Source
XLogP3	1.8	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Topological Polar Surface Area	38.9 Å ²	PubChem[2]

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for **2-(pyridin-3-yl)aniline** are not widely published. However, data for structurally similar compounds can provide an indication of the expected chemical shifts. For example, the protons on the aniline ring would be expected in the

aromatic region, with the protons ortho and para to the amino group shifted upfield. The pyridine ring protons would also appear in the aromatic region, typically at slightly higher chemical shifts than the benzene protons.

Experimental Protocols

The synthesis of **2-(pyridin-3-yl)aniline** is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of **2-(pyridin-3-yl)aniline** from 3-bromopyridine and 2-aminophenylboronic acid.

Materials and Reagents:

- 3-Bromopyridine
- 2-Aminophenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add 2-aminophenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and a magnetic stir bar.
- The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Add 3-bromopyridine (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
- Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

1. Column Chromatography:

- Purify the crude product by flash column chromatography on silica gel.
- A gradient of hexane and ethyl acetate is typically effective for eluting the pure product. The polarity of the eluent can be gradually increased to facilitate separation.

2. Recrystallization:

- For further purification, recrystallization can be performed.
- Solvent Selection: Test the solubility of the purified product in various solvents to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at room temperature. Good starting points for aromatic amines include ethanol, methanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.
- Procedure: Dissolve the compound in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated to boiling before hot filtration. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and dry them in a desiccator.

Analytical Methods

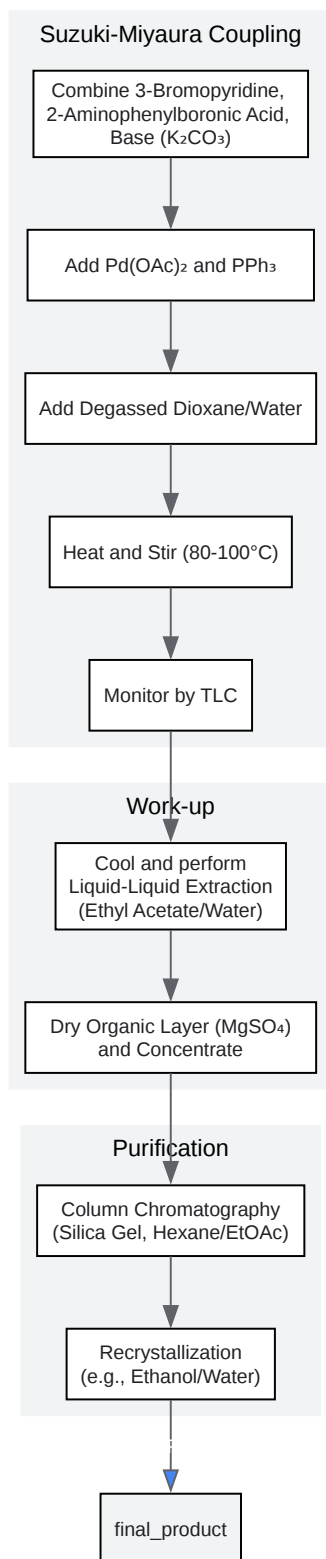
The purity and identity of the synthesized **2-(pyridin-3-yl)aniline** can be confirmed using standard analytical techniques:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy to confirm the structure of the compound.

Visualizations

Synthesis and Purification Workflow

Synthesis and Purification of 2-(Pyridin-3-yl)aniline

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and purification of **2-(pyridin-3-yl)aniline**.

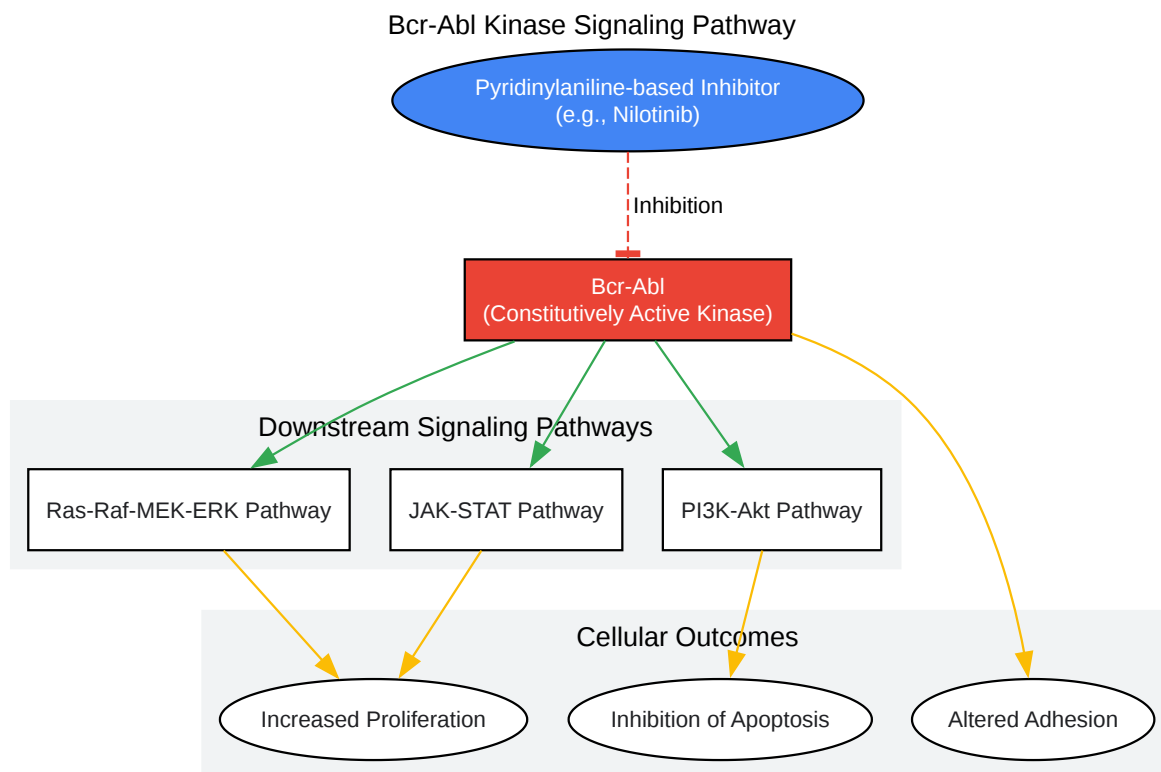
Biological Significance and Application in Drug Development

The pyridinylaniline scaffold is a key structural component in a number of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of the kinase ATP-binding pocket, while the aniline moiety provides a vector for further chemical modification to enhance potency and selectivity.[6]

A prominent example of a drug containing a similar structural motif is Nilotinib, a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[4][7] Nilotinib targets the Bcr-Abl tyrosine kinase, an oncoprotein responsible for driving CML.[8] The 4-(pyridin-3-yl)-2-pyrimidineamine core of Nilotinib is structurally related to **2-(pyridin-3-yl)aniline**, highlighting the importance of this general scaffold in targeting aberrant kinase activity.

Representative Signaling Pathway: Bcr-Abl and Downstream Targets

The following diagram illustrates the Bcr-Abl signaling pathway, which is a relevant target for inhibitors derived from the pyridinylaniline scaffold.



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Caption: Bcr-Abl signaling pathway and its inhibition by pyridinylaniline-based drugs.

Conclusion

2-(Pyridin-3-yl)aniline is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its privileged structural features, makes it a highly attractive starting material for the development of novel kinase inhibitors and other therapeutic agents. The information provided in this guide serves as a comprehensive resource for researchers looking to utilize this important scaffold in their drug discovery and development efforts.

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